N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide is a chemical compound with the molecular formula C16H15NO3. It is derived from dibenzofuran, a heterocyclic organic compound known for its stability and low toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide typically involves the reaction of dibenzofuran with ethylene oxide, followed by acetylation. The general synthetic route can be summarized as follows:
Formation of the intermediate: Dibenzofuran reacts with ethylene oxide in the presence of a base to form 2-(dibenzo[b,d]furan-2-yloxy)ethanol.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups into the aromatic ring.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment . Additionally, it may interact with other cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, known for its stability and low toxicity.
Dibenzo[b,d]thiophene: A sulfur analog with similar chemical properties.
Naphtho[1,2-b]benzofuran: A related compound with a fused ring structure.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide is unique due to its specific functional groups and the presence of the dibenzofuran moiety. This gives it distinct chemical and biological properties compared to its analogs. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Biological Activity
N-[2-(dibenzo[b,d]furan-2-yloxy)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its dibenzo[b,d]furan moiety linked to an acetamide group. The synthesis typically involves the reaction of dibenzo[b,d]furan derivatives with acetic anhydride or acetyl chloride in the presence of a base, leading to the formation of the acetamide structure.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has been studied against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
- Anticancer Properties : The compound has also been evaluated for its anticancer activity. In vitro studies suggest that it can induce apoptosis in cancer cell lines, particularly those associated with breast and liver cancers.
- Mechanism of Action : The mechanisms underlying its biological effects include interference with cell cycle progression and induction of oxidative stress in cancer cells, leading to increased apoptosis rates.
Antimicrobial Studies
A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results are summarized in Table 1.
Pathogen | MIC (µg/mL) | Notes |
---|---|---|
Staphylococcus aureus | 5 | Effective against methicillin-resistant strains |
Escherichia coli | 10 | Shows moderate resistance |
Candida albicans | 15 | Effective but less potent than standard antifungals |
Anticancer Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. A notable study reported the following findings:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer).
- IC50 Values :
- MCF-7: 12 µM
- HepG2: 8 µM
- HCT116: 15 µM
The compound was shown to induce G1 phase arrest in MCF-7 cells, leading to apoptosis as evidenced by increased caspase activity.
Case Studies
- Case Study on Anticancer Activity : A 2024 study investigated the effects of this compound on tumor growth in vivo using xenograft models. The treatment group exhibited a significant reduction in tumor volume compared to controls (p < 0.05).
- Clinical Relevance : In a clinical context, the compound's ability to target specific pathways involved in tumor growth presents a potential therapeutic avenue for resistant cancer types.
Properties
IUPAC Name |
N-(2-dibenzofuran-2-yloxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(18)17-8-9-19-12-6-7-16-14(10-12)13-4-2-3-5-15(13)20-16/h2-7,10H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUMSUXHXOPPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.